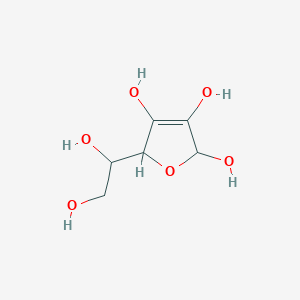
Hex-2-enofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-enofuranose is a compound that belongs to the class of furanoses, which are five-membered ring sugars This compound is characterized by the presence of a double bond between the second and third carbon atoms in the furanose ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-2-enofuranose can be synthesized through the non-catalytic dehydration of N-acetyl-D-glucosamine. This reaction is typically carried out in high-temperature water at temperatures ranging from 120°C to 220°C and pressures of 25 MPa. The reaction time varies between 7 to 39 seconds, and the highest yields of this compound are achieved under these conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deep eutectic solvents (DESs) such as choline chloride-based solvents. These solvents promote the selective dehydration of N-acetyl-D-glucosamine to produce this compound with high efficiency. The use of DESs is considered an environmentally friendly and cost-effective method for the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hex-2-enofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hex-2-enofuranose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Hex-2-enofuranose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Hex-2-enofuranose can be compared with other similar compounds, such as:
2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose: This compound is structurally similar to this compound and shares similar chemical properties and applications.
3-acetamido-5-(1’,2’-dihydroxyethyl)furan: This compound is another derivative of N-acetyl-D-glucosamine and has similar applications in scientific research.
The uniqueness of this compound lies in its specific chemical structure and the presence of the double bond in the furanose ring, which imparts unique chemical properties and reactivity to the compound.
Eigenschaften
CAS-Nummer |
184881-73-0 |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-(1,2-dihydroxyethyl)-2,5-dihydrofuran-2,3,4-triol |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5-11H,1H2 |
InChI-Schlüssel |
HZRIOVGGWJXVFP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C1C(=C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





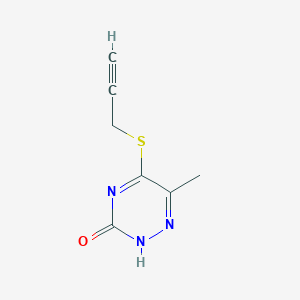
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

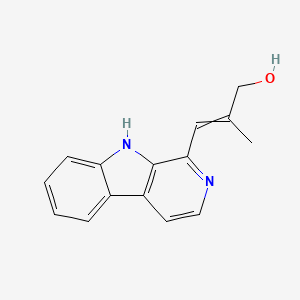


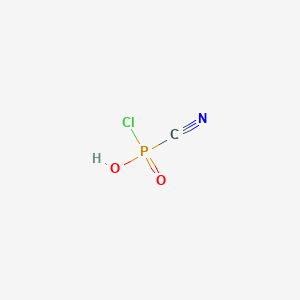
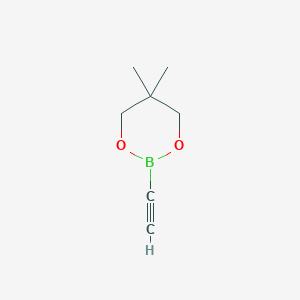

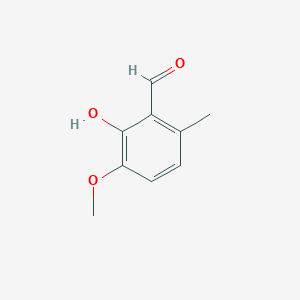
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
